molecular formula C17H21ClN2OS B2637702 N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide CAS No. 946227-88-9

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide

Cat. No.: B2637702
CAS No.: 946227-88-9
M. Wt: 336.88
InChI Key: QWDIDEQIUCFEEI-UHFFFAOYSA-N
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Description

“N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocycle. Thiazoles are found in many important drugs and other useful compounds . The compound also contains a chlorophenyl group, which is a phenyl group with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR , and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been used as reactants in the preparation of various derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include mass spectrometry , NMR , and IR spectroscopy .

Scientific Research Applications

Environmental Impact and Toxicology

  • Chlorophenols, including 4-chlorophenol, have been evaluated for their effects on the aquatic environment. These compounds exhibit moderate toxic effects to mammalian and aquatic life, with varying degrees of persistence and bioaccumulation potential. Their organoleptic effects are also significant, indicating environmental and health implications (Krijgsheld & Gen, 1986).

Pharmacological Development

  • The synthetic pathways and biological activities of compounds related to clopidogrel, a thienopyridine-class antithrombotic drug, have been reviewed. Such studies highlight the importance of specific structural features, including chlorophenyl groups, for pharmaceutical activities (Saeed et al., 2017).
  • Research on sulfonamides, which share a degree of structural analogy with the query compound through their functional group complexity, has shown a wide range of medicinal applications including as diuretics, carbonic anhydrase inhibitors, and antiepileptics. This underscores the potential of complex organic molecules in drug development (Carta, Scozzafava, & Supuran, 2012).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbutanamide Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbutanamide . Specific details about how environmental factors influence this compound are currently unknown .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it. Some similar compounds can cause skin and eye irritation .

Future Directions

Future research on this compound could involve exploring its potential uses in medicine or other fields. For example, many thiazole derivatives have shown promise as antimicrobial and antiproliferative agents .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2OS/c1-11(2)10-16(21)19-9-8-15-12(3)20-17(22-15)13-4-6-14(18)7-5-13/h4-7,11H,8-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDIDEQIUCFEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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